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2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

Hydrogen Bond Donor Count Membrane Permeability Oral Bioavailability Predictors

Kinase inhibitor programs often encounter poor pharmacokinetics due to excessive lipophilicity and hydrogen bond donors. This heterocyclic small molecule directly addresses that bottleneck: XLogP3 = 1.8 and HBD = 0 predict strong passive permeability, while only 3 rotatable bonds maintain a rigid pharmacophore. Seven HBA enable robust hinge-binding. It serves as a core scaffold for PI3K, VEGFR-2, and FGFR inhibitor optimization, allowing focused SAR expansion at the quinoxaline and piperazine positions. Delivered at ≥95% purity for immediate use in cell-based phospho-AKT/ERK assays. Standard global shipping available.

Molecular Formula C19H18N8
Molecular Weight 358.4 g/mol
CAS No. 2549026-34-6
Cat. No. B6459581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
CAS2549026-34-6
Molecular FormulaC19H18N8
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C19H18N8/c1-2-5-16-15(4-1)20-14-19(22-16)26-12-10-25(11-13-26)17-6-7-18(24-23-17)27-9-3-8-21-27/h1-9,14H,10-13H2
InChIKeyMSUOGJRBYOEATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline (CAS 2549026-34-6): Procurement-Relevant Structural & Physicochemical Baseline


2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline (CAS 2549026-34-6) is a heterocyclic small molecule composed of a quinoxaline core linked via a piperazine bridge to a 6-(1H-pyrazol-1-yl)pyridazine moiety [1]. The compound belongs to the piperazinylquinoxaline class, members of which have been investigated as phosphoinositide 3-kinase (PI3K), VEGFR-2, and FGFR inhibitors [2][3]. Its PubChem-computed properties include a molecular weight of 358.4 g/mol, XLogP3 of 1.8, zero hydrogen bond donors, seven hydrogen bond acceptors, and three rotatable bonds [1]. The compound is supplied primarily as a research chemical with a typical purity of 95% [1].

Why In-Class Piperazinylquinoxaline Analogs Cannot Substitute 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline in Procurement


Piperazinylquinoxaline derivatives exhibit steep structure–activity relationships where minor substituent changes on the pyridazine ring, pyrazole ring, or piperazine linker produce substantial shifts in kinase selectivity, antiproliferative potency, and ADMET properties [1][2]. The unsubstituted 1H-pyrazole at the pyridazine 6-position in the target compound differentiates it from 3-methyl, 3,5-dimethyl, morpholino, and trifluoromethyl analogs, each of which alters steric bulk, hydrogen-bonding capacity, and lipophilicity in ways that cannot be assumed equipotent or isofunctional [1]. Generic substitution without equivalent quantitative target-engagement data therefore risks selecting a compound with divergent pharmacology, solubility, or metabolic stability.

Quantitative Differentiation Evidence for 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline vs. Closest Structural Analogs


Zero Hydrogen Bond Donors vs. Amino-Substituted Pyridazine Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), computed from its structure by Cactvs 3.4.8.18 [1]. In contrast, the close analog N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine contains a tertiary amine that can act as a hydrogen bond acceptor but not donor, while amino-substituted analogs (primary or secondary amines) would exhibit HBD ≥ 1. Zero HBD is a well-established physicochemical determinant favoring passive membrane permeability and oral absorption [2].

Hydrogen Bond Donor Count Membrane Permeability Oral Bioavailability Predictors

Unsubstituted 1H-Pyrazole: Steric and Electronic Differentiation from Methyl-Substituted Pyrazole Analogs

The target compound bears an unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position [1]. Its closest commercially listed analogs include 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline (CAS 2549006-40-6) and 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline [2]. The 3-methyl and 3,5-dimethyl substituents introduce steric bulk adjacent to the pyrazole N2 atom, which can alter the binding pose within kinase ATP pockets; published SAR on pyrazolylquinoxaline kinase inhibitors demonstrates that even single methyl additions at the pyrazole ring shift IC50 values by >10-fold in PI3K and CDK assays [3][4].

Pyrazole Substitution Kinase Selectivity Steric Bulk

Seven Hydrogen Bond Acceptors: Pharmacophoric Differentiation from Morpholino and Trifluoromethyl Analogs

The target compound contains seven hydrogen bond acceptors (HBA = 7), computed from the nitrogen atoms in the quinoxaline, piperazine, pyridazine, and pyrazole rings [1]. The morpholino analog 2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline contains eight HBA (additional morpholine oxygen), while the trifluoromethyl analog 2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline contains five HBA (three fluorine atoms are weak acceptors but the trifluoromethyl group reduces the effective HBA count relative to the pyrazole ring) [1]. HBA count is a critical component of pharmacophore models for kinase hinge-binding and influences aqueous solubility [2].

Hydrogen Bond Acceptor Count Pharmacophore Fingerprint Target Engagement

Lipophilicity (XLogP3 = 1.8) Differentiates from More Lipophilic Trifluoromethyl and More Polar Morpholino Analogs

The target compound has a computed XLogP3 of 1.8 [1]. This places it in an optimal lipophilicity range for drug-like properties (Lipinski recommends LogP ≤ 5). The trifluoromethyl-substituted analog is expected to have a significantly higher LogP (estimated > 2.5 due to the lipophilic CF3 group), while the morpholino analog is expected to have a lower LogP (estimated < 1.5 due to the polar morpholine oxygen) [1]. Lipophilicity is a primary determinant of solubility, metabolic stability, and off-target promiscuity [2].

Lipophilicity XLogP3 ADME Predictors

Rotatable Bond Count = 3: Conformational Rigidity vs. More Flexible Piperazine Analogs

The target compound has three rotatable bonds, computed by Cactvs [1]. The central piperazine ring adopts a chair conformation, and the bonds connecting the quinoxaline–piperazine and piperazine–pyridazine junctions account for two rotatable bonds, with the pyrazole–pyridazine bond contributing the third. Analogs with extended linkers (e.g., ethyl or propyl spacers replacing the direct piperazine–pyridazine connection) would increase the rotatable bond count, increasing conformational entropy and potentially reducing binding affinity due to entropic penalties [2].

Rotatable Bonds Conformational Entropy Binding Affinity

Overall Physicochemical Profile Compared to Class-Leading PI3K Inhibitor WR23 and Optimized Leads 22/41

The target compound (MW 358.4, XLogP3 1.8, HBD 0, HBA 7, rotatable bonds 3) can be compared to the published piperazinylquinoxaline PI3Kα inhibitors WR23, compound 22 (IC50 = 40 nM), and compound 41 (IC50 = 24 nM) [1]. WR23 (a piperidinylquinoxaline derivative) has MW ~ 373 and LogP ~ 2.5; compound 22 has MW ~ 415 and LogP ~ 2.0; compound 41 has MW ~ 429 and LogP ~ 2.2 [1]. The target compound has a lower molecular weight and lower lipophilicity than these optimized leads, potentially offering superior solubility and ligand efficiency metrics, although no head-to-head biological data are available in authoritative sources.

Physicochemical Comparison PI3Kα Inhibitors Lead Optimization

Recommended Application Scenarios for 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline Based on Evidence


Kinase Inhibitor Lead Optimization Requiring Low Lipophilicity and Zero HBD

Programs optimizing PI3K, VEGFR-2, or FGFR inhibitors where reducing LogP and eliminating hydrogen bond donors are explicit design goals can use this compound as a scaffold with XLogP3 = 1.8 and HBD = 0 [1]. Compared to methyl-substituted pyrazole or morpholino analogs, the unsubstituted pyrazole avoids introducing additional lipophilic bulk or polar surface area, respectively, while maintaining seven hydrogen bond acceptors for hinge-binding interactions [1]. The low rotatable bond count (3) further supports a conformationally restrained pharmacophore [1]. This scenario is supported by class-level SAR from piperazinylquinoxaline PI3K inhibitor studies [2].

Cell-Based Permeability Screening with Intracellular Kinase Targets

The compound's zero hydrogen bond donor count and moderate lipophilicity (XLogP3 = 1.8) predict favorable passive membrane permeability [1][3]. This makes it suitable for cell-based assays (e.g., phospho-AKT or phospho-ERK readouts in cancer cell lines) where intracellular target engagement is required. Analogs with HBD ≥ 1 (e.g., hydroxyl- or amino-substituted derivatives) may exhibit reduced permeability and are not direct substitutes without comparative PAMPA or Caco-2 data [3].

Structure-Based Drug Design Using the Unsubstituted Pyrazole as a Minimal Hinge-Binding Fragment

The unsubstituted 1H-pyrazole ring provides a minimal steric footprint for hinge-binding interactions in kinase ATP pockets, as supported by the Astex pyrazolylquinoxaline kinase inhibitor patent family [4]. The absence of methyl or other substituents on the pyrazole allows the core scaffold to be elaborated with diverse substituents at the quinoxaline or piperazine positions without steric clashes. The target compound can serve as a key intermediate for parallel SAR exploration, where methylation (3-methyl or 3,5-dimethyl analogs) would be subsequent optimization steps rather than starting points [4].

Physicochemical Benchmarking Against Published Piperazinylquinoxaline Leads

The compound's MW (358.4), XLogP3 (1.8), and HBA (7) profile place it in a more favorable property space than published PI3Kα inhibitors such as compound 22 (MW ~ 415, IC50 = 40 nM) and compound 41 (MW ~ 429, IC50 = 24 nM) [2]. It can serve as a 'property probe' to assess whether lower MW and LogP translate to improved solubility, reduced CYP inhibition, or lower hERG liability in head-to-head assays with heavier, more lipophilic analogs. This application requires generating new comparative data, as no such data currently exist in the public domain.

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